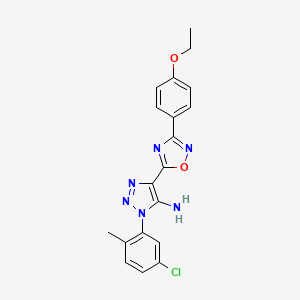

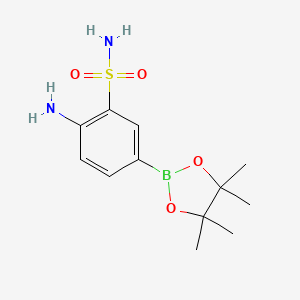

![molecular formula C19H23NO3S B2436895 N-cyclopentyl-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 1424626-97-0](/img/structure/B2436895.png)

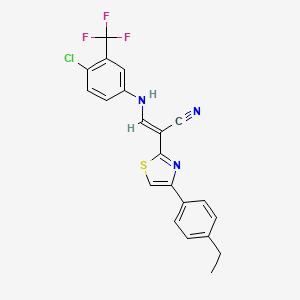

N-cyclopentyl-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Facile Synthesis of Substituted Furans A study detailed a novel approach for synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives starting from aryl methyl ketones. This method involves a domino process including reduction and the Paal-Knorr furan synthesis, offering a pathway to variously substituted furans and related heterocycles in good yield (Yin et al., 2008).

Diels-Alder and Cheletropic Reactions Research into the Diels-Alder and cheletropic additions of sulfur dioxide to vinyl oxabicycloheptene derivatives showcased the reactivity of these structures towards forming complex cyclic compounds. This work provides insights into the synthesis of sulfolenes and the selective reactions of cyclic dienes, which could be relevant for designing new molecules with the target compound's structural motifs (Meerpoel et al., 1994).

Cascade Reactions for 2-Sulfonylbenzo[b]furans Another study presented an efficient method for constructing 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates. The process involves a cascade of reactions mediated by copper and silver, demonstrating the potential for synthesizing complex structures involving furan and sulfonamide functionalities in a single step (Li & Liu, 2014).

Gold-Catalysed Reactions of Cyclopropenylmethyl Sulfonamides The divergent gold-catalysed cyclisation reactions of cyclopropenylmethyl sulfonamides with furan-tethered substrates were explored, leading to densely functionalised heterocycles. This study illuminates the versatility of using precious metal catalysis to achieve complex molecular architectures, potentially applicable to the synthesis of bioactive molecules related to the target compound (Drew et al., 2019).

properties

IUPAC Name |

N-cyclopentyl-N-(furan-2-ylmethyl)-2-(4-methylphenyl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-16-8-10-17(11-9-16)12-14-24(21,22)20(18-5-2-3-6-18)15-19-7-4-13-23-19/h4,7-14,18H,2-3,5-6,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFLMHVBLGHURU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N(CC2=CC=CO2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

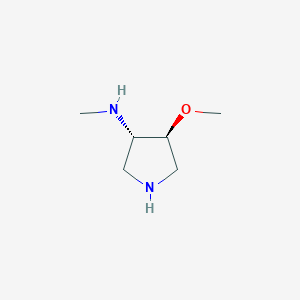

![1,7-dimethyl-9-(4-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2436814.png)

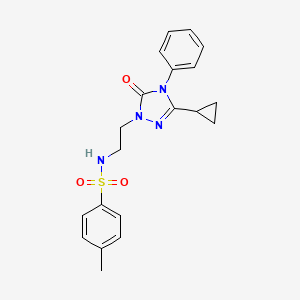

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2436816.png)

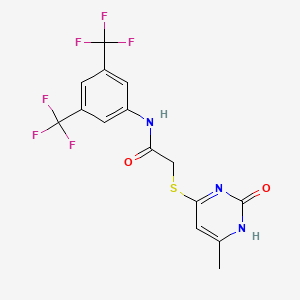

![2-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-cyclopropylnicotinamide](/img/structure/B2436818.png)

![(E)-4-(Dimethylamino)-N-[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]but-2-enamide](/img/structure/B2436821.png)

![1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2436826.png)